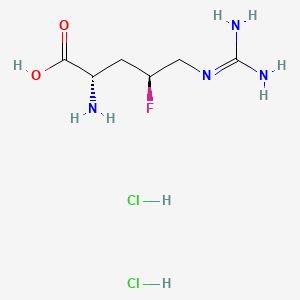
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H9NaO4. It is a sodium salt derivative of 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylic acid. This compound is of interest due to its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate typically involves the reaction of 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylic acid with a sodium base. One common method is to dissolve the acid in water and then add sodium hydroxide to neutralize the acid, forming the sodium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale neutralization reactions, similar to the laboratory synthesis, but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used under basic conditions.
Major Products
Oxidation: 2,2-bis(carboxymethyl)cyclopropane-1-carboxylate.
Reduction: 2,2-bis(hydroxymethyl)cyclopropane-1-methanol.
Substitution: 2,2-bis(halomethyl)cyclopropane-1-carboxylate.
Aplicaciones Científicas De Investigación
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropane derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of polymers and other advanced materials due to its reactive cyclopropane ring.
Mecanismo De Acción
The mechanism by which sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate exerts its effects is primarily through its reactive cyclopropane ring. The strain in the ring makes it highly reactive, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
2,2-bis(hydroxymethyl)cyclopropane-1-carboxylic acid: The parent acid of the sodium salt.
Cyclopropane-1,1-dicarboxylic acid: Another cyclopropane derivative with two carboxylic acid groups.
Sodium cyclopropane-1-carboxylate: A simpler sodium salt with a single carboxylate group.
Uniqueness
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is unique due to the presence of two hydroxymethyl groups attached to the cyclopropane ring. This structure imparts additional reactivity and potential for forming complex molecules, making it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C6H9NaO4 |
|---|---|
Peso molecular |
168.12 g/mol |
Nombre IUPAC |
sodium;2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H10O4.Na/c7-2-6(3-8)1-4(6)5(9)10;/h4,7-8H,1-3H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
JOGOKUOZOGAVEM-UHFFFAOYSA-M |
SMILES canónico |
C1C(C1(CO)CO)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
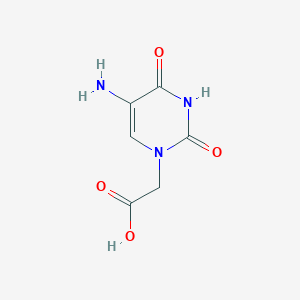




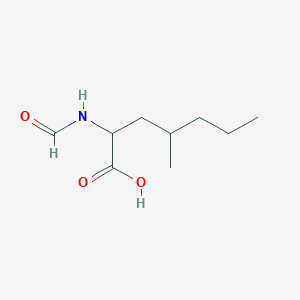
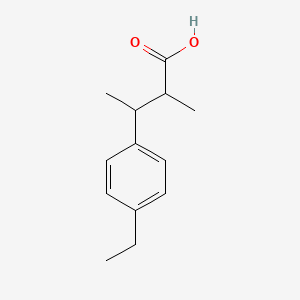

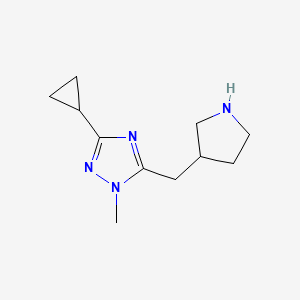
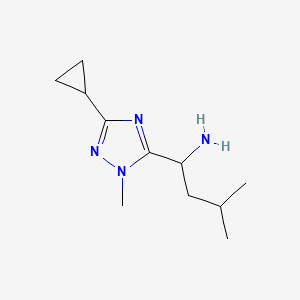
![2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B13482726.png)
